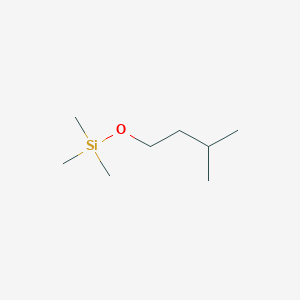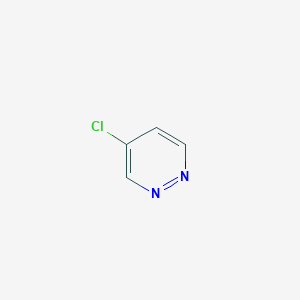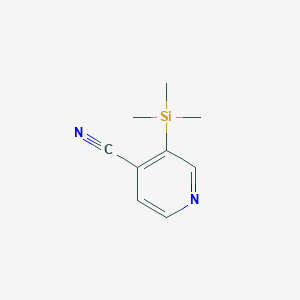
3-(Trimethylsilyl)isonicotinonitrile
Descripción general
Descripción
3-(Trimethylsilyl)isonicotinonitrile is a chemical compound with the molecular formula C9H12N2Si . It is characterized by a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, which includes a pyridine ring and a nitrile group .
Molecular Structure Analysis
The molecular structure of 3-(Trimethylsilyl)isonicotinonitrile includes a trimethylsilyl group, a pyridine ring, and a nitrile group . The molecule contains a total of 24 bonds, including 12 non-hydrogen bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)isonicotinonitrile has a molecular weight of 176.29 g/mol . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 176.076974926 g/mol . The topological polar surface area is 36.7 Ų .Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives
3-(Trimethylsilyl)pyridine-4-carbonitrile is used in the synthesis of pyrazole derivatives. Pyrazole derivatives have diverse biological applications, including antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and antiinflammatory activities .
Synthesis of Pyridine Derivatives
This compound is used in the synthesis of pyridine derivatives. Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
Synthesis of Pyrimidine Derivatives
3-(Trimethylsilyl)pyridine-4-carbonitrile is used in the synthesis of pyrimidine derivatives. Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications .
Safety and Hazards
3-(Trimethylsilyl)isonicotinonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-trimethylsilylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2Si/c1-12(2,3)9-7-11-5-4-8(9)6-10/h4-5,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEFGISDEWYXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479392 | |
| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)isonicotinonitrile | |
CAS RN |
17379-38-3 | |
| Record name | 3-(Trimethylsilyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17379-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trimethylsilyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





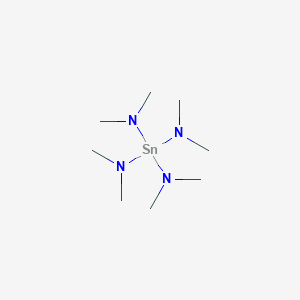

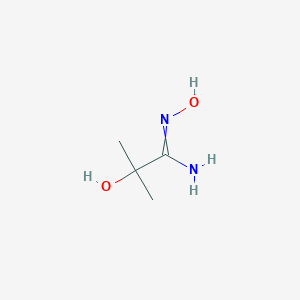


![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)




